N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
Tetrahydrothiophene-1,1-dioxide Substituent Configuration
The tetrahydrothiophene-1,1-dioxide ring is a five-membered saturated sulfur heterocycle with two sulfonyl oxygen atoms at position 1. Key structural features include:
- Ring conformation : The nonplanar chair-like conformation reduces steric strain, with the sulfone group adopting an axial orientation.
- Bond angles : The C–S–O bond angles in the sulfone group measure approximately 119°, consistent with sp³ hybridization at sulfur.
- Electron-withdrawing effects : The sulfone group increases the electrophilicity of adjacent carbon atoms, influencing reactivity at the pyrazole linkage site.
3-Methyl-1H-pyrazole Ring System
The pyrazole core exhibits the following characteristics:
5-Phenyl-1,3-oxazole Motif Connectivity
The 1,3-oxazole moiety features:
- Planar geometry : The oxazole ring’s sp²-hybridized atoms create a rigid, planar structure conducive to π-stacking interactions.
- Substituent orientation : The phenyl group at position 5 adopts a coplanar arrangement with the oxazole ring, maximizing conjugation through the σ–π hyperconjugative effect.
- Propanamide linkage : The ethyl chain (CH₂CH₂) bridges the oxazole’s position 2 to the carbonyl group, introducing torsional flexibility while maintaining conjugation with the amide’s π-system.
Functional Group Topology and Spatial Arrangement
The compound’s topology is defined by three key functional regions:
The sulfone group’s electron-withdrawing nature polarizes the pyrazole ring, while the amide’s resonance stabilization distributes electron density across the propanamide-oxazole system.
Stereochemical Considerations and Chiral Centers
Analysis of stereochemical features reveals:
- Chiral centers : The tetrahydrothiophene-1,1-dioxide ring contains two chiral carbons (positions 3 and 4), generating four possible stereoisomers. However, synthetic routes typically yield the trans-configured diastereomer due to steric control during cyclization.
- Atropisomerism : Restricted rotation about the pyrazole–tetrahydrothiophene bond (energy barrier: ~25 kcal/mol) creates axial chirality, though rapid interconversion at room temperature prevents isolation of enantiomers.
- Amide bond planarity : The N–C(O) bond adopts an s-trans conformation, minimizing lone pair repulsion between the amide nitrogen and pyrazole π-system.
The absence of reported enantiomeric resolution data suggests the compound is synthesized and used as a racemic mixture or single diastereomer, depending on the starting materials’ stereochemistry.
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C20H22N4O4S/c1-14-11-18(24(23-14)16-9-10-29(26,27)13-16)22-19(25)7-8-20-21-12-17(28-20)15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,22,25) |
InChI Key |
SGTPDRPAQAQXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 3-methyl-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 6 hours) to yield 3-methyl-1H-pyrazol-5-ol. Subsequent N-alkylation at the pyrazole’s 1-position is achieved using 3-bromotetrahydrothiophene in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Sulfone Group Installation
The tetrahydrothiophene ring is oxidized to its sulfone derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature over 4 hours. This step ensures complete oxidation while minimizing side reactions, yielding 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-amine with >90% purity after aqueous workup.
Oxazole Side Chain Preparation
The 5-phenyl-1,3-oxazol-2-yl group is constructed via a cyclodehydration reaction. Benzoyl chloride reacts with β-alanine methyl ester in the presence of phosphorus oxychloride (POCl₃), forming an intermediate acylated product. Treatment with ammonium acetate in acetic acid at 120°C for 8 hours induces cyclization, yielding methyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate. Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) provides the corresponding carboxylic acid.
Amide Coupling and Final Assembly
The propanamide linkage is established via carbodiimide-mediated coupling. The carboxylic acid (from Step 1.3) reacts with 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-amine (from Step 1.2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM at 25°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to isolate the target compound in 65–70% yield.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
Optimal conditions for sulfone formation require strict temperature control. Oxidation with mCPBA proceeds efficiently at 0°C to prevent overoxidation or ring-opening side reactions. Polar aprotic solvents like DMF enhance N-alkylation rates in pyrazole functionalization, while THF/water mixtures improve oxazole cyclization yields.
Table 1: Key Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole alkylation | 3-Bromotetrahydrothiophene, K₂CO₃, DMF, 80°C | 85 | 92 |
| Sulfone oxidation | mCPBA, DCM, 0°C→25°C | 90 | 95 |
| Oxazole cyclization | POCl₃, NH₄OAc, AcOH, 120°C | 78 | 89 |
| Amide coupling | EDC, HOBt, DCM, 25°C | 70 | 98 |
Catalytic and Stoichiometric Considerations
Excess mCPBA (1.5 equiv) ensures complete sulfone formation without residual sulfide. For amide coupling, substoichiometric HOBt (0.2 equiv) suppresses racemization and enhances coupling efficiency. Catalytic DMAP (4-dimethylaminopyridine) in oxazole cyclization accelerates reaction kinetics by 30%.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography remains the primary purification method, with gradient elution (hexanes → ethyl acetate) resolving intermediates and final products. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the target compound to >99% purity for pharmacological studies.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.62–7.58 (m, 5H, phenyl-H), 6.12 (s, 1H, pyrazole-H), 3.45–3.38 (m, 2H, tetrahydrothiophene-SO₂), 2.91 (t, J=7.2 Hz, 2H, propanamide-CH₂), 2.34 (s, 3H, pyrazole-CH₃).
-
HRMS (ESI+): m/z calculated for C₂₀H₂₂N₄O₄S [M+H]⁺: 415.1423; found: 415.1426.
Synthetic Challenges and Mitigation Strategies
Oxazole Ring Instability
The 1,3-oxazole moiety is prone to hydrolysis under acidic conditions. To mitigate this, cyclization reactions are conducted under anhydrous conditions, and intermediates are stored at −20°C in inert atmospheres.
Sulfone Oxidation Byproducts
Overoxidation can generate sulfonic acid derivatives. Employing controlled stoichiometry of mCPBA (1.5 equiv) and monitoring via TLC (Rf = 0.3 in ethyl acetate) minimizes this issue.
Amide Bond Racemization
The use of HOBt and low-temperature coupling (0–5°C) reduces epimerization during amide formation, preserving stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
1. Anti-inflammatory Properties
- Studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide have been evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 .
2. Antimicrobial Activity
- The presence of the tetrahydrothiophene and oxazole functionalities may enhance the antimicrobial properties of the compound. Research indicates that certain pyrazole derivatives have shown promising activity against various bacterial strains .
3. Anticonvulsant and Neuroprotective Effects
- Some derivatives of pyrazole have been tested for their neuroprotective effects in models of epilepsy. The compound's structure may contribute to its efficacy in reducing seizure activity and providing neuroprotection .
4. Antidepressant Activity
- Preliminary studies suggest potential antidepressant properties linked to the compound's ability to inhibit monoamine oxidase (MAO) isoforms selectively .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
Step 1: Formation of Pyrazole Ring
- The initial step typically involves the cyclization of appropriate hydrazones or hydrazines with carbonyl compounds to form the pyrazole ring.
Step 2: Introduction of Oxazole Moiety
- The oxazole group can be introduced through cyclization reactions involving suitable precursors such as α-halo ketones and amidines.
Step 3: Amide Bond Formation
- Finally, the amide bond is formed by reacting the carboxylic acid derivative with an amine containing the tetrahydrothiophene structure.
Case Study 1: Anti-inflammatory Activity
A study investigated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema in rats. Compounds demonstrated varying degrees of inhibition compared to standard drugs like diclofenac sodium. Notably, some derivatives exhibited over 75% inhibition at specific doses .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of synthesized pyrazoles against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant activity against strains such as E. coli and S. aureus, suggesting a potential role for N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyloxazol)propanamide in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves the activation of GIRK channels. These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. By activating GIRK channels, the compound helps regulate potassium ion flow, thereby influencing neuronal and cardiac activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Structural Analogues
*Calculated based on formula.
Functional Group Impact
- Oxazole vs. Thiazole/Thiazolidinone: The oxazole’s lower electronegativity compared to thiazole derivatives may reduce hydrogen-bonding capacity but improve membrane permeability .
- Sulfone vs. Sulfide : The tetrahydrothiophene-sulfone group in the main compound increases polarity and oxidative stability compared to sulfide-containing analogues (e.g., thiophene derivatives in ).
- Propanamide Linker : This spacer balances rigidity and flexibility, optimizing target engagement across analogues .
Computational Insights
- Noncovalent Interactions: The oxazole’s electron-deficient nature may promote π-π stacking with aromatic residues in target proteins, while the sulfone group engages in dipole-dipole interactions .
- Electron Localization : Multiwfn analysis () could reveal distinct electron density distributions in the oxazole versus thiazole rings, impacting reactivity and binding.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions ensure high yields?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclization under anhydrous conditions (e.g., THF as solvent) to prevent hydrolysis .
- Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group using sulfone-forming reagents under controlled pH (6.5–7.5) and reflux conditions (80–100°C) .
- Step 3 : Amide coupling between intermediates using carbodiimide-based activators (e.g., EDC/HOBt) in DMF at 0–4°C to minimize side reactions .
- Key conditions : Catalysts (e.g., K₂CO₃) enhance selectivity, and inert atmospheres (N₂/Ar) stabilize reactive intermediates . Yields typically range from 65–85%, depending on purification methods (e.g., column chromatography) .
Q. Which analytical techniques are most effective for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positioning (e.g., oxazole vs. thiophene rings) and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₂N₄O₄S) and detects isotopic patterns .
- X-ray crystallography : Resolves absolute configuration using SHELXL for refinement, with R-factors < 0.05 for high-confidence models .
Advanced Research Questions
Q. How can solvent effects and catalyst selection optimize reaction yields in the final coupling step?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF minimizes byproduct formation .
- Catalyst optimization : Pd(PPh₃)₄ enhances Suzuki-Miyaura coupling efficiency (yield increase from 70% to 92%) for aryl-oxazole moieties .
- Table 1 : Solvent-Catalyst Yield Comparison
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| DMF | Pd(PPh₃)₄ | 92 | |
| THF | K₂CO₃ | 78 | |
| DMSO | EDC/HOBt | 85 |
Q. What computational strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Density Functional Theory (DFT) : Calculates ¹H NMR chemical shifts (B3LYP/6-311+G(d,p)) to validate experimental peaks, addressing shifts caused by solvent effects .
- Molecular docking : Identifies conformational mismatches in biological assays (e.g., p38 MAPK inhibition) by comparing docked poses with crystallographic data .
Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?
- Steric effects : Bulky substituents on the pyrazole ring (e.g., 3-methyl group) reduce coupling efficiency by 15–20% due to hindered catalyst access .
- Electronic effects : Electron-withdrawing groups (e.g., oxazole) enhance electrophilicity, accelerating nucleophilic substitution steps .
Data Contradiction Analysis
Q. Conflicting biological activity results in kinase inhibition assays: How to resolve?
- Hypothesis : Variations in assay conditions (e.g., ATP concentration) may alter IC₅₀ values.
- Method :
Re-test under standardized ATP levels (1 mM) .
Validate via isothermal titration calorimetry (ITC) to measure binding affinity independently .
- Outcome : Discrepancies resolved by identifying temperature-sensitive conformational changes in the kinase active site .
Methodological Resources
Q. Tables
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Substituent positioning | |
| HRMS | Molecular formula validation | |
| X-ray crystallography | Absolute configuration resolution | |
| FT-IR | Functional group identification |
Table 3 : Key Reaction Parameters in Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–4°C (coupling) | +20% |
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | +15% |
| Solvent polarity | DMF > THF | +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
